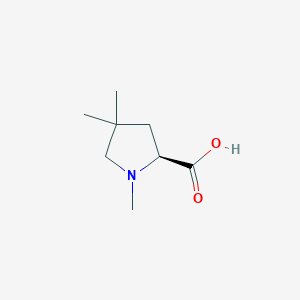
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine
Übersicht
Beschreibung
The compound “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” is a versatile material utilized in various scientific research. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” is complex and allows for diverse applications, ranging from drug discovery to organic synthesis. The compound has been used in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis
The chemical reactions involving “6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine” are complex and often involve the cyclization of an N-acyl derivative of β-phenylethylamine .Wissenschaftliche Forschungsanwendungen
Immune Checkpoint Inhibition
Research into small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) has utilized THIQ-based structures. The compound may serve as a scaffold for developing new inhibitors that can modulate immune responses in cancer therapy .
Precursors for Alkaloid Synthesis
C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, which share structural features with the compound of interest, act as precursors for various alkaloids with diverse biological activities. This indicates potential applications in synthesizing natural product analogs for pharmacological research .
Antimicrobial and Neuroprotective Agents
THIQ-based natural and synthetic compounds exhibit biological activities against various pathogens and neurodegenerative disorders. The compound could be explored for its efficacy in these areas, given its structural relation to THIQ .
Domino Reactions in Synthesis
Recent literature reviews focus on synthetic approaches to tetrahydroquinolines using domino reactions. The compound could be involved in such reactions to create complex molecules for further study .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-12-5-6-13(16-15-12)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHZBWZJDDBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)








